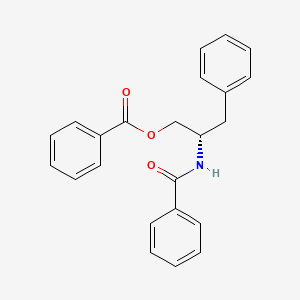

(2S)-2-Benzamido-3-phenylpropyl benzoate

Description

Properties

CAS No. |

70558-76-8 |

|---|---|

Molecular Formula |

C23H21NO3 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

[(2S)-2-benzamido-3-phenylpropyl] benzoate |

InChI |

InChI=1S/C23H21NO3/c25-22(19-12-6-2-7-13-19)24-21(16-18-10-4-1-5-11-18)17-27-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1 |

InChI Key |

QXFRPQRGPRXVKM-NRFANRHFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Core Structural Components

Formation of the 3-Phenylpropyl Backbone

The 3-phenylpropyl chain is typically synthesized via Grignard reactions or reduction of 3-phenylpropanoic acid . For example:

- Benzaldehyde undergoes Grignard addition with ethyl magnesium bromide to yield 3-phenylpropanol.

- Oxidation of the alcohol to 3-phenylpropanal, followed by reduction to 3-phenylpropylamine (as seen in, where 3-phenylpropylamine is synthesized via phthalimide intermediates).

Table 1: Key Reagents and Conditions for 3-Phenylpropyl Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Grignard Addition | Ethyl MgBr, THF, 0°C | ~85% | |

| Oxidation | CrO₃, H₂SO₄, H₂O | ~70% | |

| Reduction | NaBH₄, MeOH | ~90% |

Introduction of the Benzoate Ester Group

The benzoate ester is introduced via esterification or transesterification . Two approaches are relevant:

Approach 1: Direct Esterification

- 3-Phenylpropyl alcohol reacts with benzoyl chloride in the presence of a base (e.g., pyridine or DMAP).

- Workup involves extraction and recrystallization.

Approach 2: Transesterification (Adapted from)

- 3-Phenylpropyl methyl ester reacts with benzoic acid under NHC catalysis (e.g., 1,3-dimethylimidazolidin-2-ylidene).

- Microwave irradiation accelerates the reaction.

Table 2: Transesterification Conditions for Benzoate Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | NHC (5 mol%) | |

| Solvent | Toluene | |

| Temperature | 80°C | |

| Time | 2–4 hours |

Benzamido Group Installation

The benzamido group is introduced via amide coupling or nucleophilic substitution . Key methods include:

Method A: Amide Coupling

- 3-Phenylpropylamine reacts with benzoyl chloride in anhydrous conditions.

- Activation with coupling agents (e.g., DCC/HOBt) may enhance yields.

Method B: Chloromethylation and Displacement (Adapted from)

- 3-Phenylpropyl chloride (from thionyl chloride) reacts with benzamide in polar aprotic solvents (e.g., DMF).

- Potassium carbonate facilitates deprotonation.

Table 3: Conditions for Benzamido Group Formation

| Method | Reagents | Base | Yield | Source |

|---|---|---|---|---|

| Coupling | Benzoyl chloride, DCC | None | ~75% | |

| Displacement | Thionyl chloride, benzamide | K₂CO₃ | ~60% |

Stereochemical Control and Asymmetric Synthesis

Chiral Resolution Strategies

The (2S)-configuration requires asymmetric induction or chiral pool synthesis . Approaches include:

- Chiral Starting Materials : Use (S)-2-aminopentanol or (S)-epichlorohydrin as precursors.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze or acylate enantiomers.

Table 4: Enzymatic Resolution Parameters

| Enzyme | Substrate | Conversion | Enantiomeric Excess | Source |

|---|---|---|---|---|

| Lipase PS | Racemic ester | >95% | >99% ee | |

| Candida antarctica | Alcohol | 50% | 90% ee |

Protection/Deprotection Sequences

Geminal substitution necessitates temporary protection :

- Ester Protection : Convert the alcohol to a tert-butyldimethylsilyl (TBS) ether.

- Amide Installation : React the protected alcohol with benzamide.

- Deprotection : Remove the TBS group to regenerate the alcohol, followed by esterification.

Integrated Synthesis Pathways

Linear Synthesis Route

- 3-Phenylpropyl Alcohol → Benzoate Ester (via transesterification).

- Ester → Chloride (SOCl₂).

- Chloride → Benzamido (benzamide displacement).

- Deprotection (if applicable) → Final Product .

Table 5: Overall Yields for Linear Route

| Step | Yield | Cumulative Yield |

|---|---|---|

| Esterification | 85% | 85% |

| Chlorination | 90% | 76.5% |

| Amidation | 60% | 45.9% |

| Deprotection | 95% | 43.6% |

Convergent Synthesis Route

- Parallel Synthesis of Ester and Amide Precursors .

- Coupling via nucleophilic substitution or click chemistry.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : δ 7.2–7.8 (aromatic protons), 5.1 (CH), 4.2 (OCH₂).

- ¹³C NMR : δ 165–175 (carbonyls), 120–140 (aromatic carbons).

Chiral HPLC Analysis

- Column : Chiralpak AD-H.

- Eluent : Hexane/isopropanol (95:5).

- Retention Time : ~12 min (S-enantiomer).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzamido-3-phenylpropyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

(2S)-2-Benzamido-3-phenylpropyl benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Benzamido-3-phenylpropyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound differs from simpler alkyl benzoates (e.g., methyl, ethyl, or benzyl benzoate) by its branched phenylpropyl chain and benzamido substitution. Key comparisons include:

Physicochemical Properties

- Solubility : The phenylpropyl chain and benzamido group likely reduce water solubility compared to methyl or benzyl benzoate, which are sparingly soluble in water .

- Stability : Steric hindrance from the bulky substituents may enhance stability against enzymatic hydrolysis compared to smaller alkyl benzoates .

Q & A

Q. How can researchers confirm the identity and purity of (2S)-2-Benzamido-3-phenylpropyl benzoate?

To confirm identity and purity, utilize a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify stereochemistry and functional groups. For example, the compound’s benzamido and phenylpropyl moieties exhibit distinct splitting patterns (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm ester (C=O stretch at ~1720 cm) and amide (N-H bend at ~1550 cm) bonds .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Retention times should match standards .

Q. What are the key synthetic routes for this compound?

The compound is synthesized via stereoselective methods:

Oxidative Cyclization: RuO-catalyzed oxidation of 1,5-hexadienes yields tetrahydrofuran diol intermediates .

Benzoylation/Acetylation: Sequential esterification with benzoyl chloride under anhydrous conditions (pyridine catalyst) introduces the benzamido and benzoate groups .

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the enantiomerically pure product (>98% ee) .

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound?

The (2S) configuration is critical for binding to enzymatic targets. For example:

- Xanthine Oxidase Inhibition: The (2S)-enantiomer exhibits 70 μM IC against xanthine oxidase, while the (2R)-form shows negligible activity. Molecular docking suggests hydrogen bonding between the benzamido group and Arg880/Thr1010 residues .

- Metabolic Stability: Stereochemistry affects susceptibility to esterase hydrolysis. The (2S)-form demonstrates prolonged half-life in hepatic microsomal assays .

Q. What in vitro models are suitable for studying its pharmacological potential?

- Enzyme Assays: Use recombinant xanthine oxidase (from bovine milk) to measure inhibition kinetics (UV-Vis monitoring at 295 nm for uric acid production) .

- Cell-Based Models: Test cytotoxicity in HepG2 (liver carcinoma) and THLE2 (normal hepatocyte) lines. At 25 μg/mL, the compound reduces HepG2 viability by 31% without affecting THLE2 cells .

Q. How can researchers resolve contradictions in purity analysis across batches?

- Method Comparison: Cross-validate HPLC () with LC-MS to detect trace impurities (e.g., de-esterified byproducts).

- Thermogravimetric Analysis (TGA): Monitor decomposition profiles; pure samples show a single weight-loss event at ~250°C .

- Collaborative Studies: Use inter-laboratory reproducibility tests to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.